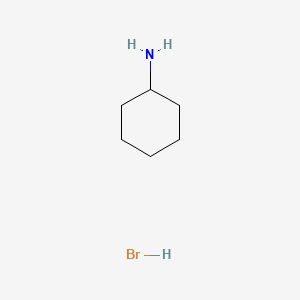

Cyclohexylamine hydrobromide

描述

Cyclohexylamine hydrobromide is an organic compound with the chemical formula C6H14BrN. It is a white crystalline solid characterized by its cyclohexyl and amine functional groups. This compound is known for its applications in various chemical processes, including its use as a reagent in organic synthesis, corrosion inhibitor, and in the production of pharmaceuticals, dyes, and rubber chemicals .

准备方法

Cyclohexylamine hydrobromide can be synthesized through several methods:

- The primary industrial method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows:

Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2

Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

化学反应分析

Cyclohexylamine hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol.

Reduction: It can be reduced to form cyclohexane.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions

科学研究应用

Fluxing Agents in Electronics

Cyclohexylamine hydrobromide is widely used as a fluxing agent in the electronics industry, particularly for soldering processes. Its low hygroscopicity and good fluxing properties make it suitable for use in no-clean flux formulations and hot air leveling fluxes. These applications are crucial for enhancing solderability and reducing corrosion during electronic component assembly .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders . The ability to modify this compound to create more complex structures is a significant advantage in drug development.

Biological Studies

Recent studies have explored the biological activity of cyclohexylamine derivatives, including this compound, as potential inhibitors for various targets such as epidermal growth factor receptors (EGFR) in cancer therapy. Notably, compounds derived from cyclohexylamine have shown promising results in inhibiting tumor growth in preclinical models, suggesting their potential use in targeted cancer therapies .

Toxicological Research

Research has also focused on understanding the toxicological profile of this compound. Studies indicate that while it exhibits some toxicity, its effects can vary significantly depending on the exposure route and dosage. This information is vital for assessing safety in industrial applications and for regulatory compliance .

Case Studies

Advantages of this compound

- Low Hygroscopicity : Reduces moisture absorption, enhancing shelf life and performance.

- Good Fluxing Properties : Improves soldering quality and efficiency.

- Versatile Chemical Behavior : Allows for modifications leading to diverse pharmaceutical applications.

作用机制

Cyclohexylamine hydrobromide exerts its effects through several mechanisms:

Sympathomimetic Effect: It has an indirect sympathomimetic effect, similar to that of tyramine, though less effective.

Corrosive Effect: Its corrosive effect is attributed to its alkalinity, which can cause irritation to the skin, eyes, and respiratory system.

相似化合物的比较

Cyclohexylamine hydrobromide can be compared with other similar compounds, such as:

Cyclohexylamine: An organic compound belonging to the aliphatic amine class, used as an intermediate in the production of many other organic compounds.

Hexahydroaniline: Another name for cyclohexylamine, highlighting its structural similarity.

Aminocyclohexane: Another synonym for cyclohexylamine, emphasizing its amine functional group.

This compound stands out due to its unique combination of cyclohexyl and amine functional groups, making it a versatile reagent in organic synthesis and various industrial applications .

生物活性

Cyclohexylamine hydrobromide (CHA-HBr) is a chemical compound derived from cyclohexylamine, known for its diverse biological activities. This article delves into its pharmacological effects, metabolic pathways, and potential applications, supported by data tables and relevant case studies.

- Chemical Formula : C₆H₁₃BrN

- Molecular Weight : 188.09 g/mol

- Melting Point : 196–199 °C

- Solubility : Soluble in water and ethanol

- Appearance : White flaky or columnar crystals

Biological Activity

Cyclohexylamine and its hydrobromide form exhibit various biological activities, including:

- Vasoconstrictive Effects : CHA has been shown to induce contractions in isolated rat epididymal vas deferens, suggesting a role in the regulation of the sympathetic nervous system. The contraction is mediated through serotonergic receptors, specifically the 5-HT2A subtype .

- Cardiovascular Effects : Studies indicate that CHA can significantly increase systolic and diastolic blood pressure in humans. Notably, plasma levels correlating with hypertensive effects were identified at approximately 0.7 to 0.8 µg/mL .

- Neuropharmacological Effects : CHA has demonstrated analgesic properties, with an effective dose (ED50) of about 20 mg/kg body weight in animal models. It also prolongs hexobarbital-induced sleep at higher doses .

- Metabolic Pathways : In humans and various animal models, CHA is primarily metabolized through deamination and hydroxylation processes. The principal metabolites include cyclohexanol and trans-cyclohexane-1,2-diol .

Study on Vasoconstriction

A pharmacological study examined the effects of different concentrations of serotonin on CHA-induced contractions in rat vas deferens. The results demonstrated a dose-dependent potentiation of contractions by serotonin when pre-treated with CHA (1 × 10⁻⁴ M), indicating significant interaction between these compounds .

| Concentration of Serotonin (M) | Contraction Force (g) | Statistical Significance |

|---|---|---|

| 1 × 10⁻⁷ | X | P < 0.05 |

| 1 × 10⁻⁶ | Y | P < 0.01 |

| 1 × 10⁻⁵ | Z | P < 0.001 |

Cardiovascular Study

A clinical trial involving healthy male volunteers assessed the cardiovascular impact of CHA at varying doses (2.5 mg/kg, 5 mg/kg, and 10 mg/kg). Results indicated significant increases in mean arterial blood pressure at higher doses, while no significant changes were observed at lower doses .

| Dose (mg/kg) | Mean Systolic BP Increase (mmHg) | Mean Diastolic BP Increase (mmHg) |

|---|---|---|

| 2.5 | Not significant | Not significant |

| 5 | Significant | Significant |

| 10 | Highly significant | Highly significant |

Toxicological Considerations

While this compound exhibits beneficial pharmacological properties, it also poses potential toxicity risks:

- Respiratory Irritation : Exposure has been linked to upper respiratory tract irritation, with an RD50 value indicating a concentration that reduces respiratory rate by 50% .

- Carcinogenic Potential : High doses of cyclamate (which metabolizes to CHA) have been associated with bladder tumors in rats, raising concerns about long-term exposure effects .

属性

IUPAC Name |

cyclohexanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWJRRXQPGIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180865 | |

| Record name | Cyclohexylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26227-54-3 | |

| Record name | Cyclohexanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。